molecular formula C17H20N2O2 B2625922 2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 946209-52-5

2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No.: B2625922
CAS No.: 946209-52-5
M. Wt: 284.359
InChI Key: DIHSHQKSTXLKGR-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic small molecule featuring a phenyl-substituted isoxazole core linked to a cyclopentylacetamide group. This structure is representative of a class of compounds investigated for their potential in medicinal chemistry and drug discovery. Compounds with similar structural motifs, particularly those containing the isoxazole-acetamide scaffold, are frequently explored as biologically active agents in preclinical research . For instance, closely related molecules have been studied for their activity as trace amine-associated receptor 1 (TAAR1) agonists, a novel mechanism of action being investigated for the treatment of central nervous system disorders such as schizophrenia . Other acetamide derivatives are also the subject of research in oncology, for example, as inhibitors of metabolic enzymes like lactate dehydrogenase-A (LDHA) for cancer therapeutics . Researchers value this chemotype for its potential to interact with various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(10-13-6-4-5-7-13)18-12-15-11-16(21-19-15)14-8-2-1-3-9-14/h1-3,8-9,11,13H,4-7,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHSHQKSTXLKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biological processes, leading to its observed effects in biological systems.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide (CAS 946340-15-4)

  • Structure: Replaces the cyclopentyl group with a 4-chlorophenoxy moiety.
  • Higher polarity compared to the cyclopentyl analog may reduce lipophilicity (clogP ~2.5 vs. ~3.2 for the cyclopentyl derivative), impacting bioavailability .
  • Pharmacological Implications: Chlorophenoxy groups are associated with enhanced receptor binding in some kinase inhibitors, suggesting possible divergent target profiles .

2-Cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide (YDU)

  • Structure : Substitutes the 1,2-oxazole ring with a 1,2,4-oxadiazole and a 3-methyl group.
  • Key Differences :
    • The 1,2,4-oxadiazole ring offers greater metabolic stability due to reduced susceptibility to oxidative degradation compared to 1,2-oxazole.
    • The methyl group on the heterocycle may sterically hinder interactions with flat binding pockets .
  • Synthesis : Prepared via condensation of cyclopentylacetic acid derivatives with hydroxylamine intermediates, analogous to methods in .

Heterocyclic Ring Modifications

2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

  • Structure : Features a 1,3,4-oxadiazole ring instead of 1,2-oxazole.
  • Chloroacetamide moiety may increase electrophilicity, raising reactivity toward nucleophilic amino acids (e.g., cysteine) .
  • Analytical Data : Distinctive $ ^1H $ NMR signals for the chloroacetyl group (δ ~4.2 ppm) compared to cyclopentyl protons (δ ~1.5–2.0 ppm) .

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

  • Structure : Incorporates a benzisoxazole ring fused to a benzene ring.
  • Key Differences :
    • Increased rigidity from the fused benzene ring may restrict conformational flexibility, affecting entropic penalties during target binding.
    • Higher molecular weight (MW 265.7 vs. 300.3 for the cyclopentyl analog) could influence solubility and diffusion rates .

Functional Group Additions

N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide

  • Structure: Adds a sulfamoyl group and isopropylphenoxy substituent.
  • Isoelectric point (predicted pI ~4.2) differs significantly from the cyclopentyl analog, which lacks ionizable groups .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula MW clogP Hydrogen Bond Acceptors Key Pharmacokinetic Notes
Target Compound C₁₈H₂₁N₂O₂ 300.3 3.2 4 High lipophilicity; likely CNS-penetrant
2-(4-Chlorophenoxy)-N-[...]acetamide C₁₈H₁₅ClN₂O₃ 342.8 2.5 5 Moderate solubility; potential renal excretion
YDU (1,2,4-oxadiazole analog) C₁₀H₁₅N₃O₂ 225.2 2.8 4 Enhanced metabolic stability
N-{4-[(5-Methyl-1,2-oxazol-3-yl)... C₂₁H₂₃N₃O₅S 429.5 1.3 7 Low BBB penetration due to sulfamoyl group

Biological Activity

2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and experimental findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C21H19N3O3
  • Molecular Weight : 361.4 g/mol

The biological activity of this compound is hypothesized to involve its interaction with specific cellular targets. The oxazole ring and phenyl groups may facilitate binding interactions with enzymes or receptors, influencing various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives featuring oxazole rings have been shown to inhibit cancer cell proliferation in vitro. The compound's structure suggests potential activity against various cancer types due to its ability to interfere with cell signaling pathways.

Neuroprotective Effects

Research has demonstrated that compounds with similar structural motifs possess neuroprotective properties. For instance, studies involving related oxazole derivatives have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis. This suggests that this compound may offer therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

The compound's potential antimicrobial effects are also noteworthy. Compounds containing oxazole moieties have been investigated for their ability to combat bacterial infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Data Tables

Activity Type Effect Observed Reference
AnticancerInhibition of cancer cell growth
NeuroprotectiveProtection against oxidative stress
AntimicrobialInhibition of bacterial growth

Case Studies

  • Anticancer Study : A study evaluating the cytotoxic effects of various oxazole derivatives showed that compounds structurally similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Neuroprotection : In vitro experiments demonstrated that related compounds protected PC12 neuronal cells from sodium nitroprusside-induced damage, suggesting a protective mechanism against neurotoxicity.
  • Antimicrobial Evaluation : A comparative study found that oxazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential utility of this compound in treating infections.

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